1-benzyl-4,5-dibromo-1H-imidazole
Overview
Description
1-benzyl-4,5-dibromo-1H-imidazole is a chemical compound with the molecular formula C10H8Br2N2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole derivatives can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include the use of benzimidates and 2H-azirines in a ZnCl2-catalyzed [3 + 2] cycloaddition reaction . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can also be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of 1-benzyl-4,5-dibromo-1H-imidazole consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and two bromine atoms attached to the ring . The benzyl group is attached to one of the nitrogen atoms in the ring .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical and biological properties . They are known to participate in various chemical reactions due to their amphoteric nature, showing both acidic and basic properties .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
1-benzyl-4,5-dibromo-1H-imidazole: is a versatile building block in organic synthesis. It is used to construct complex molecules with potential medicinal properties. Its dibromo functionality allows for further functionalization through cross-coupling reactions, making it valuable for creating new pharmaceuticals .
Catalysis
This compound serves as a precursor for the synthesis of N-heterocyclic carbenes (NHCs) , which are widely used as ligands in catalysis. NHCs facilitate various catalytic transformations, including carbon-carbon bond formation, which is fundamental in the production of fine chemicals .
Material Science
In material science, 1-benzyl-4,5-dibromo-1H-imidazole can be employed to synthesize imidazole-based polymers. These polymers exhibit high thermal stability and electrical conductivity, making them suitable for electronic applications .
Biological Studies
Imidazole derivatives, including 1-benzyl-4,5-dibromo-1H-imidazole , are known to exhibit a range of biological activities. They are studied for their potential as antimicrobial, antiviral, and anticancer agents due to their ability to interact with biological macromolecules .
Green Chemistry
The compound is also used in the development of green chemistry protocols. Its reactions can be carried out under solvent-free conditions or in green solvents, minimizing environmental impact and enhancing sustainability in chemical processes .
Analytical Chemistry
In analytical chemistry, derivatives of 1-benzyl-4,5-dibromo-1H-imidazole are used as reagents or intermediates in the development of new analytical methods. These methods can be applied to the detection and quantification of various substances .
Agricultural Chemistry
The imidazole ring is a common motif in agrochemicals1-benzyl-4,5-dibromo-1H-imidazole can be utilized to synthesize compounds with herbicidal or fungicidal properties, contributing to the protection of crops and yield enhancement .
Advanced Research
Unique rearrangements and transformations of 1-benzyl-4,5-dibromo-1H-imidazole are subjects of advanced research. These studies aim to uncover new reaction pathways and mechanisms that can lead to the discovery of novel compounds .
Mechanism of Action
Target of Action
1-Benzyl-4,5-dibromo-1H-imidazole is known to interact with various cytochrome P-450 isozymes . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics . Additionally, it acts as an inhibitor of thromboxane A2 synthase , an enzyme involved in the production of thromboxane A2, a potent vasoconstrictor and platelet aggregator .
Mode of Action
As an inducer of cytochrome p-450 isozymes, it likely enhances the metabolic activity of these enzymes . As an inhibitor of thromboxane A2 synthase, it may reduce the production of thromboxane A2, thereby affecting platelet aggregation and vasoconstriction .
Biochemical Pathways
The compound’s interaction with cytochrome P-450 isozymes suggests that it may influence various biochemical pathways involved in drug metabolism . By inhibiting thromboxane A2 synthase, it may also affect the arachidonic acid pathway, which is involved in the production of various eicosanoids, including thromboxanes .
Result of Action
The molecular and cellular effects of 1-Benzyl-4,5-dibromo-1H-imidazole’s action are likely to be diverse, given its interaction with multiple targets. For instance, by inducing cytochrome P-450 isozymes, it may alter the metabolism of various substances within the cell . Its inhibition of thromboxane A2 synthase could lead to changes in platelet aggregation and vascular tone .
Future Directions
Imidazole derivatives have become an important synthon in the development of new drugs . They are key components to functional molecules used in a variety of everyday applications . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
properties
IUPAC Name |
1-benzyl-4,5-dibromoimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2/c11-9-10(12)14(7-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMRXGWQBAWSFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4,5-dibromo-1H-imidazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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